Ethyl 2-amino-2-(2,5-difluorophenyl)acetate
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Overview
Description
Ethyl 2-amino-2-(2,5-difluorophenyl)acetate is an organic compound with the molecular formula C10H11F2NO2 This compound is characterized by the presence of an ethyl ester group, an amino group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(2,5-difluorophenyl)acetate typically involves the reaction of ethyl 2-bromo-2-(2,5-difluorophenyl)acetate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2,5-difluorophenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield ethyl 2-nitro-2-(2,5-difluorophenyl)acetate, while reduction of the ester group may produce ethyl 2-amino-2-(2,5-difluorophenyl)ethanol.
Scientific Research Applications
Ethyl 2-amino-2-(2,5-difluorophenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(2,5-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluorophenyl groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 2-amino-2-(2,5-difluorophenyl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-amino-2-(2,4-difluorophenyl)acetate
- Ethyl 2-amino-2-(3,5-difluorophenyl)acetate
- Ethyl 2-amino-2-(2,5-dichlorophenyl)acetate
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of substituents in this compound may result in distinct chemical properties and biological activities, making it a valuable compound for specific research applications.
Biological Activity
Ethyl 2-amino-2-(2,5-difluorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
This compound features a fluorinated aromatic ring which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the amino group also suggests potential for interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with similar structures displayed varying levels of activity against common pathogens:
Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) |
---|---|---|---|
This compound | 50 | 25 | 100 |
Norfloxacin | <1 | <5 | NT |
Griseofulvin | NT | NT | <1 |
These results indicate that this compound has promising antibacterial activity, particularly against Gram-positive bacteria like S. aureus .
Anticancer Activity
The compound's anticancer potential has also been explored. A study focused on the mechanism of action revealed that derivatives similar to this compound could induce apoptosis in cancer cells through modulation of key proteins involved in cell survival pathways. Specifically, compounds targeting the Bcl-2 family proteins showed enhanced efficacy against multidrug-resistant (MDR) cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific functional groups in determining biological activity. For this compound:
- Amino Group : Essential for interaction with biological targets.
- Fluorinated Phenyl Ring : Enhances lipophilicity and binding affinity.
- Alkyl Substituents : Variations in size and branching can significantly influence potency.
The incorporation of different substituents led to variations in activity, indicating that careful design can optimize therapeutic effects .
Case Studies
- Antimicrobial Screening : A series of derivatives were tested for their antimicrobial efficacy. This compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 25 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
- Cancer Cell Studies : In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cell lines by disrupting calcium homeostasis and inhibiting anti-apoptotic signals mediated by Bcl-2 proteins .
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2,5-difluorophenyl)acetate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5,9H,2,13H2,1H3 |
InChI Key |
KLGBFKQSVSOBIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
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